molecular formula C15H11BrO3 B1596070 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione CAS No. 5067-24-3

1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione

Cat. No. B1596070
CAS RN: 5067-24-3
M. Wt: 319.15 g/mol
InChI Key: QKZDINXTJFUKGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction between 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . The resulting product is 1-(5-bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione. The synthetic pathway likely proceeds through a series of chemical transformations, including condensation reactions and cyclization steps .


Molecular Structure Analysis

The molecular structure consists of a central 1,3-dione moiety (highlighted in blue) flanked by a 5-bromo-2-hydroxyphenyl group (highlighted in green) and a phenyl group (highlighted in orange). The presence of two carbonyl groups in the 1,3-dione scaffold allows for keto-enol tautomerism, which plays a crucial role in its reactivity with metal ions .


Chemical Reactions Analysis

    Metal Complex Formation : The 1,3-dione ligand coordinates with transition metal ions through oxygen atoms. The stoichiometry ratio of ligand to metal is typically 2:1. Transition metal complexes of 1,3-diketones find applications as catalysts and exhibit diverse biological activities . Antimicrobial Activity : The synthesized 1,3-dione and its transition metal complexes were evaluated for antimicrobial activity. They demonstrated moderate to excellent efficacy against various bacteria and fungi. Tetracycline and Amphotericin B served as standard drugs for comparison .

Physical And Chemical Properties Analysis

  • Solution Conductivity and Magnetic Susceptibility : Relevant for coordination behavior and complex formation .

properties

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)-3-phenylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c16-11-6-7-13(17)12(8-11)15(19)9-14(18)10-4-2-1-3-5-10/h1-8,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZDINXTJFUKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352945
Record name 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione

CAS RN

5067-24-3
Record name 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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